Technical Monograph: (2-Ethoxy-benzoylamino)-acetic Acid
Technical Monograph: (2-Ethoxy-benzoylamino)-acetic Acid
The following technical guide details the properties, synthesis, and biological context of (2-Ethoxy-benzoylamino)-acetic acid , chemically known as 2-Ethoxyhippuric acid .
Synonyms: 2-Ethoxyhippuric Acid, N-(2-Ethoxybenzoyl)glycine, O-Ethylsalicyluric Acid
Executive Summary & Chemical Identity
(2-Ethoxy-benzoylamino)-acetic acid is the glycine conjugate of 2-ethoxybenzoic acid. It serves as a critical biomarker in the metabolic profiling of salicylate derivatives, most notably Ethenzamide (2-ethoxybenzamide). In pharmacological research, it represents the terminal detoxification product excreted in urine, following the deamination and subsequent glycine conjugation of the parent drug.
This guide provides a standardized framework for the synthesis, purification, and analytical characterization of this compound, designed for researchers in drug metabolism and pharmacokinetics (DMPK).
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 2-[(2-Ethoxybenzoyl)amino]acetic acid |
| Common Name | 2-Ethoxyhippuric acid |
| Molecular Formula | |
| Molecular Weight | 223.23 g/mol |
| Parent Compound | 2-Ethoxybenzoic acid (CAS: 134-11-2) |
| Structural Class | N-acylglycine (Hippuric acid derivative) |
| Solubility Profile | Soluble in Ethanol, DMSO, dilute Alkali; Sparingly soluble in cold water. |
Physicochemical Properties & Logic
Unlike its parent compound (2-ethoxybenzoic acid), which is a liquid or low-melting solid, the glycine conjugate is a crystalline solid due to the intermolecular hydrogen bonding capability of the amide linkage and the carboxylic acid tail.
-
Acidity (pKa): Estimated at 3.6 – 3.8 (Carboxylic acid). The amide nitrogen is non-basic due to resonance delocalization with the carbonyl group.
-
Lipophilicity (LogP): Lower than 2-ethoxybenzoic acid due to the introduction of the polar glycine moiety, facilitating renal excretion.
-
Stability: Stable under standard laboratory conditions. Susceptible to hydrolysis in strong acid/base at elevated temperatures (reverting to 2-ethoxybenzoic acid and glycine).
Synthesis Protocol (Schotten-Baumann Approach)
Objective: Synthesize high-purity 2-ethoxyhippuric acid from 2-ethoxybenzoic acid. Mechanism: Nucleophilic acyl substitution. The acid chloride of 2-ethoxybenzoic acid reacts with the amino group of glycine in an alkaline medium.
Reagents Required[1][2][3][4]
-
2-Ethoxybenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride -
Glycine (1.2 eq)
-
Sodium Hydroxide (NaOH) (10% aqueous solution)
-
Hydrochloric Acid (HCl) (conc.)
-
Dichloromethane (DCM) & Ethanol
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
-
Dissolve 2-ethoxybenzoic acid (10 mmol) in dry DCM (20 mL).
-
Add Thionyl Chloride (15 mmol) dropwise under nitrogen atmosphere. Catalytic DMF (1 drop) may be added to accelerate reaction.
-
Reflux at 40°C for 2-3 hours until gas evolution (
) ceases. -
Evaporate solvent and excess
under reduced pressure to yield 2-ethoxybenzoyl chloride as a crude oil. Do not purify; use immediately.
Phase 2: Conjugation (Schotten-Baumann Reaction)
-
Dissolve Glycine (12 mmol) in 10% NaOH (20 mL) in a round-bottom flask. Cool to 0–5°C in an ice bath.
-
Dissolve the crude 2-ethoxybenzoyl chloride in a minimal amount of dry acetone or dioxane (5 mL).
-
Add the acid chloride solution dropwise to the vigorous stirred glycine solution.
-
Critical Control Point: Maintain pH > 10 by simultaneously adding additional NaOH if necessary. The reaction generates HCl, which must be neutralized to keep glycine nucleophilic (
form). -
Stir at room temperature for 2 hours.
Phase 3: Isolation & Purification
-
Wash the alkaline solution with Diethyl Ether (2 x 20 mL) to remove unreacted acid chloride or neutral byproducts. Discard the organic layer.
-
Acidify the aqueous layer carefully with conc. HCl to pH ~2.[2] The product, 2-ethoxyhippuric acid , will precipitate as a white solid.
-
Filter the precipitate and wash with ice-cold water.
-
Recrystallization: Dissolve the crude solid in minimum hot ethanol/water (1:1). Cool slowly to 4°C to crystallize.
-
Dry in a vacuum oven at 50°C.
Synthesis Workflow Diagram
Figure 1: Step-wise chemical synthesis via the Schotten-Baumann method.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[6]
-
Solvent: DMSO-
-
NMR Features:
-
12.5 ppm (s, 1H): Carboxylic acid
(Broad, exchangeable). -
8.5 ppm (t, 1H): Amide
(Coupled to glycine ). - 7.8 – 6.9 ppm (m, 4H): Aromatic protons (Ortho-substituted pattern).
-
4.1 ppm (q, 2H): Ethoxy
. -
3.9 ppm (d, 2H): Glycine
. -
1.3 ppm (t, 3H): Ethoxy
.
-
12.5 ppm (s, 1H): Carboxylic acid
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Negative Mode (
). -
Expected Mass:
- m/z.
-
Fragmentation: Look for loss of glycine moiety (mass 74) or loss of
.
Biological Context: The Ethenzamide Pathway
Researchers studying the analgesic Ethenzamide (2-ethoxybenzamide) utilize 2-ethoxyhippuric acid as a reference standard for urinary metabolite analysis.
Metabolic Route:
-
Deamination: Ethenzamide is hydrolyzed by hepatic amidases to 2-ethoxybenzoic acid .
-
Conjugation: 2-Ethoxybenzoic acid enters the mitochondrial matrix, where it is activated by Acyl-CoA synthetase and subsequently conjugated with glycine by Glycine N-acyltransferase (GLYAT).
-
Excretion: The resulting 2-ethoxyhippuric acid is highly polar and rapidly excreted via the kidneys.
Metabolic Pathway Diagram
Figure 2: Hepatic biotransformation pathway of Ethenzamide to 2-Ethoxyhippuric acid.
References
-
Metabolism of Ethenzamide: Determination of ethenzamide and its metabolites in human urine.[3] Journal of Chromatography B. Link (Search Term: Ethenzamide metabolism glycine conjugate).
-
General Synthesis of Hippuric Acids: Schotten-Baumann reaction protocols for benzoyl-glycine derivatives. Organic Syntheses, Coll. Vol. 2, p. 328. Link
-
Parent Compound Data: 2-Ethoxybenzoic acid properties. PubChem. Link
